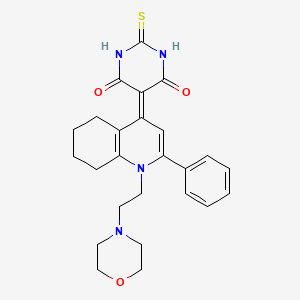
5-(1-(2-morpholinoethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The synthesis and characterization of complex organic compounds, including derivatives of dihydropyrimidine and tetrahydroquinoline, are of significant interest in organic chemistry due to their potential applications in medicinal chemistry and material sciences. These compounds often exhibit a wide range of biological activities and are studied for their chemical and physical properties.
Synthesis Analysis
The synthesis of complex organic molecules typically involves multi-step reactions, starting from simple precursors to achieve the desired structure. For instance, cyclocondensation reactions, nucleophilic substitutions, and condensation reactions are commonly employed strategies. The synthesis of new derivatives of morpholine and tetrahydroquinoline involves reacting specific precursors under controlled conditions, often involving catalysts or specific reagents to promote the desired reaction pathways (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure of synthesized compounds is typically analyzed using techniques such as NMR, IR, and X-ray crystallography. These techniques allow for the determination of the compound's structure, including the arrangement of atoms, the presence of functional groups, and the stereochemistry. For example, the structure of new quinoline and pyrimidine derivatives has been confirmed using spectroscopic and microanalytical data, providing insights into the compound's molecular configuration (Asiri & Khan, 2010).
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Techniques : Research on compounds with complex structures including morpholino groups and thioxodihydropyrimidine units often involves novel synthetic methods. For example, Karimian et al. (2017) demonstrated the synthesis of new derivatives involving cyclocondensation and nucleophilic substitution reactions to produce compounds with potential biological activities (Karimian et al., 2017).
Derivative Development : Research efforts have also focused on the development of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives. These compounds are explored for their anti-inflammatory and analgesic properties, showcasing the interest in diversifying the chemical space around similar molecular frameworks (Abu‐Hashem et al., 2020).
Potential Biological Activities
Antimicrobial Activities : Compounds bearing morpholino and pyrimidine derivatives have been evaluated for their antimicrobial properties. Faty et al. (2015) described the microwave-assisted synthesis and evaluation of novel spiroisoquinoline and spiropyrido[4,3-d]pyrimidine derivatives, highlighting the ongoing interest in discovering new antimicrobial agents (Faty, Rashed, & Youssef, 2015).
Antiproliferative Activity : The search for antiproliferative agents led to the synthesis of naphtho[2,3-d]imidazole-4,9-diones derivatives. Liu et al. (2018) designed and synthesized compounds with significant antiproliferative activity against various cancer cell lines, emphasizing the therapeutic potential of structurally complex compounds (Liu, Zhang, Zhang, & Yan, 2018).
Mechanism of Action
Morpholine Derivatives
Morpholine is a common moiety in many pharmaceuticals and its derivatives have been associated with a variety of biological activities . For example, they can influence oxidative processes in the organism .
Thioxopyrimidines
This compound also contains a thioxopyrimidine moiety. Thioxopyrimidines and their condensed analogs have been found to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
properties
IUPAC Name |
5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c30-23-22(24(31)27-25(33)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-32-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEIZGOECMOBFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)NC(=S)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-ethylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2484929.png)
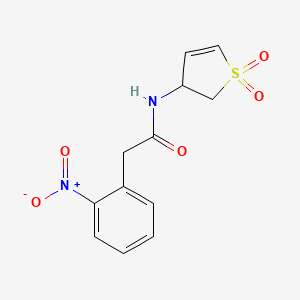
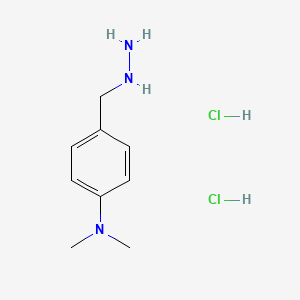
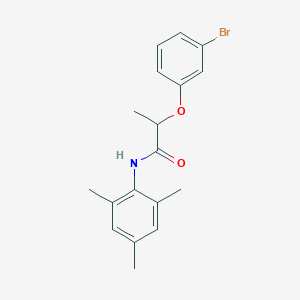
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2484936.png)
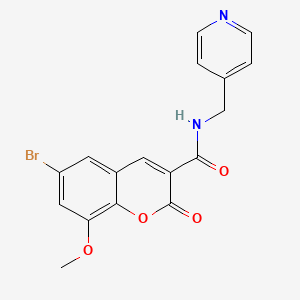
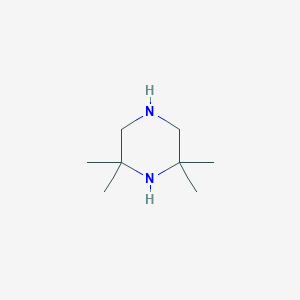

![5-{[(4-fluorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2484942.png)
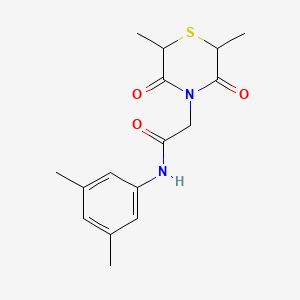
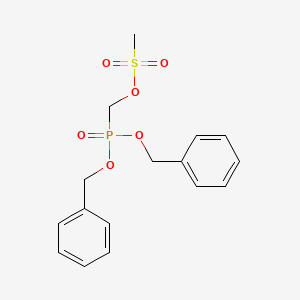
![N-(3,4-difluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2484947.png)
![2-[1-Methyl-8-(3-methylphenyl)-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2484950.png)
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)